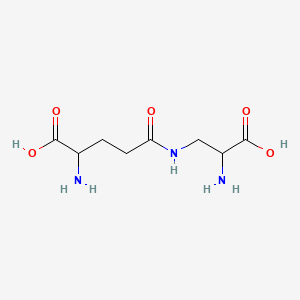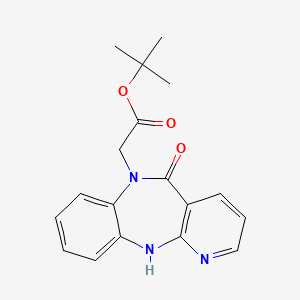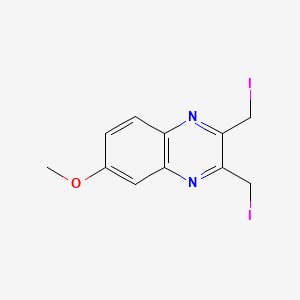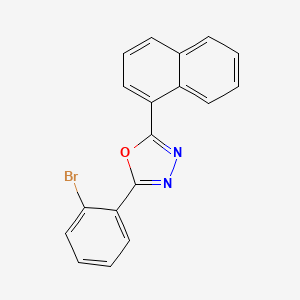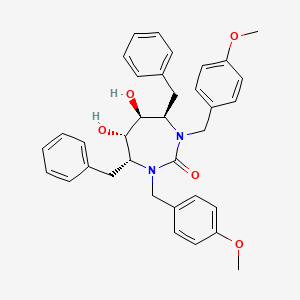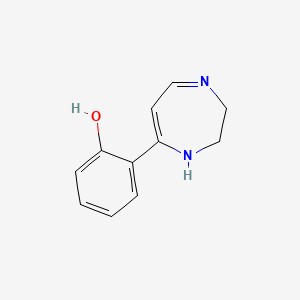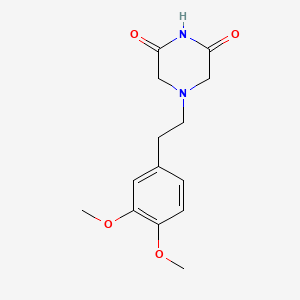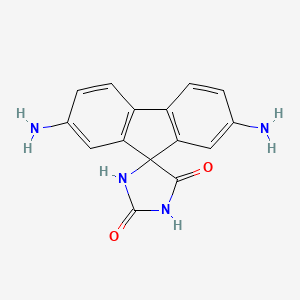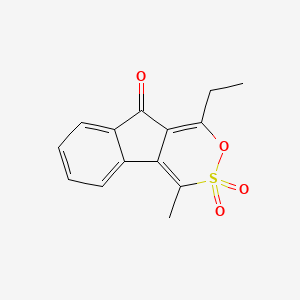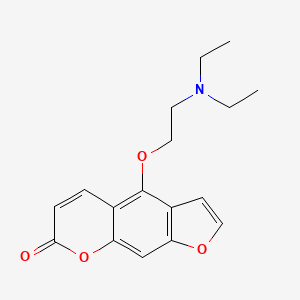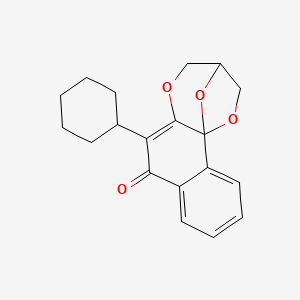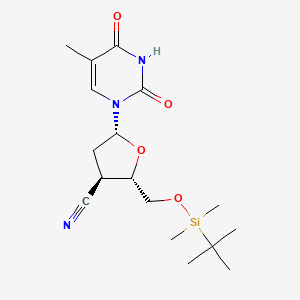
Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bu2MeSiCNddT is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bu2MeSiCNddT typically involves a series of well-defined chemical reactions. One common method includes the reaction of dibutylmethylsilane with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Bu2MeSiCNddT is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
Bu2MeSiCNddT undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions of Bu2MeSiCNddT are usually carried out under mild conditions to prevent decomposition. Solvents like dichloromethane or tetrahydrofuran are commonly used. The choice of reagent and conditions depends on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation of Bu2MeSiCNddT can yield silanols, while reduction can produce silanes. Substitution reactions often result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon compounds.
科学研究应用
Bu2MeSiCNddT has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: Bu2MeSiCNddT is used in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism by which Bu2MeSiCNddT exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that Bu2MeSiCNddT can modulate enzyme activity and protein-protein interactions.
相似化合物的比较
Bu2MeSiCNddT is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dibutylmethylsilane: Lacks the cyanogen group, making it less reactive.
Trimethylsilyl cyanide: More volatile and less stable than Bu2MeSiCNddT.
Tetramethylsilane: Commonly used as a reference compound in NMR spectroscopy but lacks the functional groups present in Bu2MeSiCNddT.
Bu2MeSiCNddT stands out due to its combination of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
117174-39-7 |
|---|---|
分子式 |
C17H27N3O4Si |
分子量 |
365.5 g/mol |
IUPAC 名称 |
(2S,3R,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C17H27N3O4Si/c1-11-9-20(16(22)19-15(11)21)14-7-12(8-18)13(24-14)10-23-25(5,6)17(2,3)4/h9,12-14H,7,10H2,1-6H3,(H,19,21,22)/t12-,13-,14-/m1/s1 |
InChI 键 |
ASRCITJDRZNWOT-MGPQQGTHSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)C#N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


